(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol
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Overview
Description
(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with hydroxymethyl and diol groups. The stereochemistry of the compound is defined by the specific spatial arrangement of its atoms, denoted by the (3S,4R,5R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor, such as a protected piperidine derivative.
Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydroxymethylation: Addition of the hydroxymethyl group can be achieved using formaldehyde in the presence of a base.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, CrO3, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halides, ethers
Scientific Research Applications
(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)piperidine
- (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol derivatives
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
QPYJXFZUIJOGNX-NGJCXOISSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](CN1)O)O)CO |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO |
Origin of Product |
United States |
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